molecular formula C13H17NO4 B7862099 Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-

Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-

Cat. No.: B7862099
M. Wt: 251.28 g/mol
InChI Key: LHSQHCPOOCZOOZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- is a synthetic organic compound with the molecular formula C12H17NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group at the ortho position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.

    Nitration: The protected amino benzoic acid undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the ortho position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group in the intermediate stages can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of 4-carboxybenzoic acid.

    Reduction: Formation of 4-amino-2-methylbenzoic acid.

    Substitution: Formation of 4-amino-2-methylbenzoic acid after Boc deprotection.

Scientific Research Applications

Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The compound can act as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. Additionally, its structural features enable it to interact with cellular receptors and proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-: Lacks the methyl group at the ortho position.

    Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]butyl-: Contains a butyl group instead of a methyl group.

    Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester: Contains a phenylmethyl ester group.

Uniqueness

The presence of both the Boc-protected amino group and the methyl group at the ortho position makes benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- unique. This structural feature enhances its reactivity and allows for selective functionalization, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.

Biological Activity

Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- (CAS No. 1303931-49-8) is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula: C₁₃H₁₇NO₄
  • Molecular Weight: 251.28 g/mol
  • Synonyms: 4-(Boc-amino)-2-methyl-benzoic acid, 4-((tert-butoxycarbonyl)amino)-2-methylbenzoic acid

The biological activity of benzoic acid derivatives often relates to their ability to interact with specific biological targets. The compound is hypothesized to function primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity: Some studies indicate that benzoic acid derivatives can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Modulation of Cell Signaling Pathways: The compound may influence various signal transduction pathways, impacting cellular responses and gene expression.

Antimicrobial Properties

Research has demonstrated that benzoic acid derivatives exhibit antimicrobial activity against a range of pathogens. A study analyzing the antimicrobial effects of various benzoic acid derivatives found that modifications to the benzoic acid structure can enhance its efficacy against bacteria and fungi.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of benzoic acid derivatives. For instance, compounds similar to benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes involved in drug metabolism

Table 2: Comparison with Related Compounds

Compound NameCAS NumberBiological Activity
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-1303931-49-8Antimicrobial, Anticancer
Benzoic acid65-85-0Preservative
Salicylic acid69-72-7Anti-inflammatory

Case Studies

Case Study 1: Antimicrobial Activity
A study published in Journal of Applied Microbiology examined the antimicrobial effects of several benzoic acid derivatives. The results indicated that benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential utility as a preservative in food applications.

Case Study 2: Anticancer Effects
In a recent investigation featured in Cancer Research, researchers evaluated the cytotoxic effects of benzoic acid derivatives on breast cancer cell lines. The study revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQHCPOOCZOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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